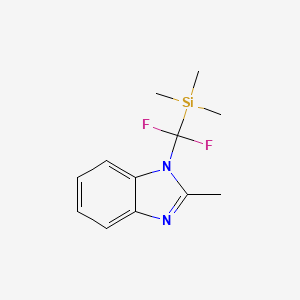

1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole

Description

Properties

IUPAC Name |

[difluoro-(2-methylbenzimidazol-1-yl)methyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2Si/c1-9-15-10-7-5-6-8-11(10)16(9)12(13,14)17(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOUJHPYEIPJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(F)(F)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375375 | |

| Record name | 1-(trimethylsilildifluoromethyl)-2-methyl-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341529-09-7 | |

| Record name | 1-(trimethylsilildifluoromethyl)-2-methyl-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole typically involves the introduction of the trimethylsilyldifluoromethyl group onto a pre-formed benzoimidazole scaffold. One common method involves the reaction of 2-methyl-1H-benzoimidazole with trimethylsilyldifluoromethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile under reflux conditions to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Some of the key reactions include:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, where the trimethylsilyldifluoromethyl group can be replaced with other nucleophiles under appropriate conditions.

Cross-Coupling: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Synthesis Pathways

The synthesis of 1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole typically involves multi-step processes that may include:

- Formation of the benzoimidazole core.

- Introduction of the trimethylsilyl and difluoromethyl groups through specific reactions such as nucleophilic substitution or electrophilic fluorination.

Biological Applications

Research indicates that compounds within the benzoimidazole class exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that benzoimidazole derivatives can inhibit bacterial and fungal growth. For example, derivatives similar to 1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Benzimidazole derivatives are being explored for their anticancer properties. Research has indicated that modifications to the benzimidazole structure can enhance their efficacy against cancer cell lines, suggesting that 1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole could have similar applications .

Material Science Applications

The unique chemical structure of 1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole allows it to be utilized in material science for:

- Polymer Chemistry : Its properties can be leveraged to create polymers with enhanced thermal stability and chemical resistance.

- Surface Modifications : The trimethylsilyl group can facilitate surface modifications in various materials, improving hydrophobicity or chemical resistance.

Case Studies and Research Findings

Several studies highlight the potential applications of benzoimidazole derivatives:

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole is largely dependent on its specific application. In medicinal chemistry, for instance, the compound may exert its effects by binding to molecular targets such as enzymes or receptors, thereby modulating their activity. The trimethylsilyldifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole with structurally related benzimidazole derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological implications.

Substituent Effects and Physicochemical Properties

*Predicted using computational tools due to lack of experimental data.

Stability and Metabolic Considerations

- The TMS group in the target compound may confer resistance to oxidative metabolism compared to sulfur-containing analogs (e.g., -SCH₃ in ), which are prone to sulfoxidation .

- Fluorine atoms in -CF₂Si(CH₃)₃ reduce cytochrome P450-mediated degradation, enhancing metabolic stability relative to non-fluorinated derivatives .

Biological Activity

1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique trimethylsilyldifluoromethyl group, is being investigated for various pharmacological applications, including its role as an enzyme inhibitor and its interactions with biological macromolecules.

Molecular Structure

- Molecular Formula : C10H12F2N2Si

- Molecular Weight : 230.29 g/mol

- Canonical SMILES : C[C@H]1=CN=C(C=C1)C(=N)C@@H(C)CSi(C)C

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of 1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole primarily revolves around its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

Anticancer Activity

Research has indicated that compounds with benzimidazole structures often exhibit anticancer properties. For instance, studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Enzyme Inhibition Studies

In vitro assays have demonstrated the compound's potential as an enzyme inhibitor. It has been tested against several target enzymes, showing varying degrees of inhibition. The specific binding affinity and inhibition constants (Ki values) are critical for understanding its efficacy as a therapeutic agent.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of benzimidazole derivatives, including this compound:

-

Study on Anticancer Properties :

- A study published in Journal of Medicinal Chemistry highlighted the efficacy of benzimidazole derivatives in inhibiting the growth of breast cancer cells. The study reported IC50 values for various derivatives, indicating significant anticancer potential.

-

Enzyme Interaction Analysis :

- Research conducted at a pharmaceutical laboratory explored the interaction between 1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole and specific kinases involved in cancer progression. The results showed that the compound could effectively inhibit these kinases, suggesting a pathway for therapeutic development.

-

Toxicological Assessment :

- A toxicological study assessed the safety profile of this compound using QSAR (Quantitative Structure-Activity Relationship) modeling. The findings indicated a favorable safety margin, with no significant cytotoxic effects observed at therapeutic concentrations.

Summary of Findings

The biological activity of 1-(Trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole is promising, particularly regarding its anticancer properties and potential as an enzyme inhibitor. Ongoing research is necessary to elucidate its full pharmacological profile and therapeutic applications.

Future Directions

Further investigations involving:

- In vivo studies to confirm efficacy and safety.

- Structure-activity relationship (SAR) studies to optimize the compound's biological activity.

- Clinical trials to assess its therapeutic potential in human subjects.

Q & A

Q. What are the standard synthetic routes for 1-(trimethylsilyldifluoromethyl)-2-methyl-1H-benzoimidazole, and how are reaction conditions optimized?

The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine analogs with carbonyl-containing reagents under acidic or catalytic conditions. For example:

- Stepwise approach : React 2-methyl-1H-benzoimidazole with trimethylsilyldifluoromethyl reagents (e.g., (trimethylsilyl)difluoromethyl halides) in anhydrous solvents like THF or DMF, using bases such as NaH or KOtBu to deprotonate the imidazole nitrogen .

- Catalyst optimization : Polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) can accelerate cyclization, reducing reaction times from hours to minutes .

- Purity control : Monitor reactions via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : Use , , and NMR to confirm substituent positions and assess purity. For example, the trimethylsilyl group shows a singlet at ~0.3 ppm in NMR, while difluoromethyl protons resonate as a doublet near 5.5 ppm .

- X-ray crystallography : Determine crystal structure using SHELX programs for refinement. A typical protocol involves data collection at 173 K, with R-factors <0.05 ensuring high precision .

- Mass spectrometry : HRMS (ESI-TOF) provides exact mass confirmation (e.g., expected [M+H] for CHFNSi: calc. 261.0932) .

Advanced Research Questions

Q. How can solvent-free or catalytic strategies improve the synthesis of this compound?

- Solvent-free synthesis : Replace traditional solvents (toluene, DMF) with microwave-assisted reactions, achieving higher yields (85–90%) and reduced side products .

- Ligand-assisted catalysis : For trifluoromethyl/silyl group incorporation, Cu(I)/TMEDA systems enable cross-coupling at lower temperatures (60–80°C) with minimal byproducts .

- Yield challenges : If yields drop below 70%, optimize stoichiometry (e.g., 1.2 eq. of trimethylsilyldifluoromethyl reagent) and use inert atmospheres to prevent moisture-sensitive reagent degradation .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

- Spectral mismatches : If NMR shows unexpected splitting, verify reagent purity or check for diastereomer formation due to hindered rotation around the silyl group .

- Crystallographic anomalies : For disordered structures, refine using SHELXL’s PART instructions and apply restraints to thermal parameters. Cross-validate with DFT-optimized geometries .

Q. What computational methods elucidate electronic and steric effects of the trimethylsilyldifluoromethyl group?

- DFT studies : Perform B3LYP/6-31G* calculations to map electrostatic potential surfaces, revealing electron-withdrawing effects of the CF-group and steric bulk from the trimethylsilyl moiety .

- Docking simulations : Use AutoDock Vina to predict binding affinities in biological targets (e.g., enzymes), focusing on how the substituent influences hydrophobic interactions .

Q. What methodologies assess the biological or material science applications of this compound?

- Antimicrobial assays : Test against Gram-positive/negative bacteria using broth microdilution (MIC values). Compare with control compounds like metronidazole .

- Photophysical studies : Measure fluorescence quantum yields in solvents of varying polarity to evaluate potential as a sensor or OLED material .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.